molecular formula C10H8F4O3 B12957856 3,4,4,4-Tetrafluoro-3-(4-hydroxyphenyl)butanoic acid

3,4,4,4-Tetrafluoro-3-(4-hydroxyphenyl)butanoic acid

Cat. No.: B12957856
M. Wt: 252.16 g/mol
InChI Key: RGKQTYKTCFKXNG-UHFFFAOYSA-N
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Description

3,4,4,4-Tetrafluoro-3-(4-hydroxyphenyl)butanoic acid is a fluorinated organic compound characterized by the presence of four fluorine atoms and a hydroxyphenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4,4-Tetrafluoro-3-(4-hydroxyphenyl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable precursor, followed by the introduction of the hydroxyphenyl group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is optimized to maximize yield and purity while minimizing the formation of by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,4,4-Tetrafluoro-3-(4-hydroxyphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the butanoic acid can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Compounds with substituted functional groups replacing the fluorine atoms.

Scientific Research Applications

3,4,4,4-Tetrafluoro-3-(4-hydroxyphenyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 3,4,4,4-Tetrafluoro-3-(4-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group may also participate in hydrogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)biphenyl
  • 2’,3,4,5-Tetrafluoro-4’-(trans-4-propylcyclohexyl)biphenyl

Uniqueness

3,4,4,4-Tetrafluoro-3-(4-hydroxyphenyl)butanoic acid is unique due to the specific arrangement of fluorine atoms and the presence of a hydroxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of four fluorine atoms enhances its stability and reactivity compared to similar compounds with fewer fluorine atoms.

Properties

Molecular Formula

C10H8F4O3

Molecular Weight

252.16 g/mol

IUPAC Name

3,4,4,4-tetrafluoro-3-(4-hydroxyphenyl)butanoic acid

InChI

InChI=1S/C10H8F4O3/c11-9(5-8(16)17,10(12,13)14)6-1-3-7(15)4-2-6/h1-4,15H,5H2,(H,16,17)

InChI Key

RGKQTYKTCFKXNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)(C(F)(F)F)F)O

Origin of Product

United States

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